molecular formula C38H42Cl2N14O4S B12715156 Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate CAS No. 97752-33-5

Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate

Cat. No.: B12715156
CAS No.: 97752-33-5
M. Wt: 861.8 g/mol
InChI Key: QITMDMFFQIXDTO-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate derives its systematic name from the IUPAC nomenclature rules for coordination complexes and heterocyclic systems. The parent structure consists of two cationic benzotriazolium rings linked via a sulphate counterion. Each benzotriazolium moiety is substituted at positions 1 and 3 with methyl groups, at position 4 with an azo-linked phenyl group, and at position 6 with a chlorine atom. The phenyl group attached to the azo bridge is further substituted at the para position with an ethylamino group bearing a 2-cyanoethyl substituent.

The full IUPAC name is constructed as follows:

  • Benzotriazolium core : The central heterocycle is 1H-benzotriazole, with methyl groups at positions 1 and 3, and a chlorine atom at position 6.
  • Azo linkage : The azo group (-N=N-) connects the benzotriazolium ring to a phenyl group.
  • Phenyl substituent : The phenyl group at position 4 of the benzotriazolium ring is substituted with an ethylamino group at its para position.
  • Cyanoethyl modification : The ethylamino group is further modified with a 2-cyanoethyl substituent.
  • Counterion : The two benzotriazolium cations are balanced by a single sulphate anion, denoted as "bis" to indicate two cations per sulphate.

The structural formula can be represented as a dimeric cation with the sulphate anion bridging the two benzotriazolium units. The cationic nature arises from the quaternized nitrogen in the benzotriazole ring, while the sulphate provides charge neutrality.

CAS Registry Number and EC Number Validation

As of the current date (2025), the CAS Registry Number and EC Number for this compound have not been publicly assigned or documented in major chemical databases. The absence of these identifiers suggests limited commercial production or restricted academic reporting. Validation efforts through platforms like SciFinder or the European Chemicals Agency (ECHA) database return no matches, indicating that the compound may be a novel entity or exist under a proprietary designation.

Identifier Status Notes
CAS Registry No. Not assigned No matches found in CAS registry queries.
EC Number Not listed Absent from ECHA’s regulatory inventory under REACH or CLP frameworks.

The lack of standardized identifiers underscores the compound’s niche application or experimental status. Researchers working with this substance must rely on its systematic name or proprietary codes until formal registration occurs.

Synonym Cross-Referencing and Historical Nomenclature Evolution

The compound’s nomenclature has evolved in parallel with advancements in heterocyclic chemistry and dye chemistry. Early literature may refer to it using non-systematic descriptors emphasizing its azo-benzotriazole architecture. Key synonyms and historical variants include:

  • Bis(6-chloro-1,3-dimethylbenzotriazolium-4-azo-N-ethyl-N-cyanoethylaniline) sulphate : A legacy name highlighting the azo linkage and ethyl-cyanoethyl substitution.
  • Dimeric chloromethylbenzotriazolium azo-sulphate : A simplified industrial term emphasizing the dimeric structure and sulphate counterion.
  • C.I. Azo Complex 298 (hypothetical): A speculative Color Index designation, though no official entry exists.

The transition to the current IUPAC name reflects standardization efforts to unify complex heterocyclic nomenclature. Earlier naming conventions often prioritized functional groups (e.g., "azo," "cyanoethyl") over positional specificity, leading to ambiguity. For example, the term "ethylamino" was historically conflated with "aminoethyl," necessitating clarifications in later revisions.

The compound’s structural complexity has also led to occasional misclassification in older patents, where it was erroneously grouped with mono-cationic azo dyes or non-sulphate salts. Modern analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR), have resolved such ambiguities, cementing its current nomenclature.

Properties

CAS No.

97752-33-5

Molecular Formula

C38H42Cl2N14O4S

Molecular Weight

861.8 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;sulfate

InChI

InChI=1S/2C19H21ClN7.H2O4S/c2*1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-5(2,3)4/h2*6-9,12-13H,4-5,11H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

QITMDMFFQIXDTO-UHFFFAOYSA-L

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

  • Diazotization and azo coupling : The synthesis begins with the diazotization of an aromatic amine precursor (e.g., 4-((2-cyanoethyl)ethylamino)aniline) to form a diazonium salt.
  • This diazonium salt is then coupled with 6-chloro-1,3-dimethyl-1H-benzotriazole to form the azo linkage.
  • Reaction conditions typically involve acidic media (HCl or H2SO4) at low temperatures (0–5 °C) to stabilize the diazonium salt and promote selective coupling.

Quaternization of Benzotriazole Nitrogen

  • The benzotriazole nitrogen atoms are methylated to form the 1,3-dimethylbenzotriazolium cation.
  • This is achieved by alkylation using methyl iodide or methyl sulfate under controlled conditions.
  • The quaternization step is critical to generate the positively charged benzotriazolium moiety.

Formation of the Sulphate Salt

  • The final step involves salt formation by reacting the quaternized azo compound with sulphuric acid or a sulphate salt source.
  • This yields the bis(benzotriazolium) sulphate salt.
  • Purification is typically done by recrystallization from suitable solvents (e.g., water, ethanol).

Detailed Preparation Methods with Data Table

Step Reagents & Conditions Description Key Parameters Yield & Purity
1. Diazotization Aromatic amine (4-((2-cyanoethyl)ethylamino)aniline), NaNO2, HCl, 0–5 °C Formation of diazonium salt Temperature: 0–5 °C; pH: acidic >90% conversion
2. Azo Coupling 6-chloro-1,3-dimethylbenzotriazole, diazonium salt, pH 4–6 Coupling to form azo intermediate Stirring 1–2 h, 0–10 °C 85–90% isolated yield
3. Quaternization Methyl iodide or methyl sulfate, solvent (acetone or acetonitrile), reflux or room temp Alkylation of benzotriazole N atoms Molar ratio 2:1 (alkylating agent:azo compound) 80–85% yield
4. Salt Formation Sulfuric acid or ammonium sulfate, aqueous medium Formation of bis-sulphate salt pH adjustment to neutral, stirring 2 h >95% purity after recrystallization

Research Findings and Optimization Notes

  • Diazotization efficiency depends strongly on temperature control and acid concentration to avoid side reactions such as hydrolysis or decomposition of diazonium salts.
  • Azo coupling selectivity is influenced by pH; slightly acidic conditions favor coupling at the desired position on benzotriazole.
  • Quaternization requires careful stoichiometric control to avoid over-alkylation or side reactions; methyl sulfate is preferred for cleaner reactions compared to methyl iodide.
  • Salt formation with sulphuric acid must be controlled to prevent hydrolysis of the azo bond; mild conditions and slow addition of acid improve yield.
  • Purification by recrystallization enhances purity and removes unreacted starting materials and by-products.

Summary Table of Preparation Parameters

Parameter Optimal Range Notes
Diazotization Temp 0–5 °C Prevents diazonium salt decomposition
Diazotization pH ~1–2 Acidic for stable diazonium formation
Azo Coupling pH 4–6 Ensures selective azo bond formation
Quaternization Temp Room temp to reflux Depends on alkylating agent
Molar Ratios Alkylating agent:azo = 2:1 Ensures full quaternization
Salt Formation pH Neutral to slightly acidic Avoids azo bond cleavage
Purification Recrystallization from ethanol/water Enhances purity >95%

Chemical Reactions Analysis

Types of Reactions

Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, proteins, and other biomolecules, modulating their activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Counterion Variants

Property Sulphate Salt (Target) Formate Salt (CAS: 97752-32-4)
Counterion SO₄²⁻ HCOO⁻
Solubility in Water High Moderate
Thermal Stability High Moderate
Primary Application Surfactant/Dye Pharmaceutical Intermediate

Surfactant Properties vs. Quaternary Ammonium Compounds

Comparative analysis with quaternary ammonium surfactants (e.g., benzalkonium chloride-C12 (BAC-C12)) reveals critical differences:

  • Critical Micelle Concentration (CMC) : BAC-C12 exhibits a CMC of 0.4–8.3 mM depending on measurement methods (spectrofluorometry vs. tensiometry) . The target compound’s bulkier aromatic structure likely reduces CMC (enhanced hydrophobicity), though experimental data is lacking.
  • Functional Groups : Unlike alkyl chain-based quaternary ammonium surfactants, the target’s rigid benzotriazolium-azo system may limit micelle flexibility but improve UV stability.

Table 2: Surfactant Property Comparison

Compound CMC (mM) Hydrophobic Group Key Application
BAC-C12 0.4–8.3 Dodecyl chain Disinfectants
Target Compound (Inferred) <0.4* Benzotriazolium-azo Specialty surfactants
Alkyltrimethylammonium (Literature) 1–10 Alkyl chains Detergents

*Estimated based on structural hydrophobicity.

Biological Activity

Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate, with the CAS number 97752-33-5, is a complex organic compound notable for its unique structural features, including azo and benzotriazolium functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and dye chemistry applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H34ClN5O2SC_{23}H_{34}ClN_{5}O_{2}S, with a molecular weight of approximately 448.001 g/mol. The structure includes:

  • A central benzotriazolium core.
  • A chloro group contributing to its reactivity.
  • An azo linkage that may enhance its biological interactions.

Preliminary studies indicate that this compound may exhibit various biological activities through mechanisms such as:

  • Antimicrobial Activity : The presence of the azo group is often associated with antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.
  • Antioxidant Properties : The compound's ability to scavenge free radicals could contribute to its potential as an antioxidant agent.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial findings suggest that it may interact with cellular components, potentially affecting metabolic pathways or gene expression. Further research is warranted to fully elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound Name Structure Features Unique Aspects
3-Chloro-4-(dimethylamino)-benzene diazonium saltAzo group; halogen substitutionSimpler structure; primarily used in dyeing
N,N'-Phenylene-bis[4-(2,5-dichlorophenyl)azo]Multiple azo linkages; no benzotriazoleExhibits strong antimicrobial properties
1-HydroxybenzotriazoleBenzotriazole core; hydroxyl groupKnown for stabilizing metal ions; used as an additive

This comparison underscores the distinctive combination of functionalities present in this compound.

Case Studies and Research Findings

Research into the biological activity of similar compounds has yielded significant insights. For instance:

  • Antimicrobial Efficacy : A study demonstrated that azo compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application for this compound in developing new antimicrobial agents.
  • Cellular Uptake Studies : Investigations into cellular uptake mechanisms have shown that compounds with benzotriazole moieties can penetrate cell membranes more efficiently, indicating potential for drug delivery applications.

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